8-Bromo-2-chloro-6-methylquinazoline is a heterocyclic compound with significant relevance in medicinal chemistry, particularly in the development of potential anticancer agents. This compound is characterized by the presence of both bromine and chlorine substituents on the quinazoline ring, which enhances its chemical reactivity and biological activity. The IUPAC name for this compound is 8-bromo-2-chloro-6-methylquinazoline, and its molecular formula is C9H6BrClN2 with a molecular weight of 257.51 g/mol.
The compound is classified under quinazolines, a class of compounds known for their diverse biological activities. It can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The synthesis of 8-bromo-2-chloro-6-methylquinazoline typically involves the bromination of 2-chloro-6-methylquinazoline using bromine or brominating agents under controlled conditions.
The synthesis of 8-bromo-2-chloro-6-methylquinazoline generally involves the following steps:
Industrial production methods mirror these laboratory techniques but are scaled up for higher yields and purity through precise control of reaction parameters.
The molecular structure of 8-bromo-2-chloro-6-methylquinazoline features a quinazoline core with specific substitutions:
The structure reveals that bromine is located at the 8-position and chlorine at the 2-position relative to the nitrogen atoms in the quinazoline ring, which influences its reactivity and interaction with biological targets.
8-Bromo-2-chloro-6-methylquinazoline can participate in various chemical reactions:
The mechanism of action for 8-bromo-2-chloro-6-methylquinazoline primarily involves its inhibition of tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression. By inhibiting these enzymes, the compound may disrupt cellular proliferation and survival signals, making it a candidate for anticancer therapies . Additionally, its interaction with various molecular targets can lead to antimicrobial effects, highlighting its versatility as a bioactive compound.
Key chemical properties include:
These properties make 8-bromo-2-chloro-6-methylquinazoline suitable for various applications in chemical synthesis and biological studies .
8-Bromo-2-chloro-6-methylquinazoline has several notable applications:
Quinazoline derivatives are primarily synthesized via two key routes: the Niementowski reaction and benzoxazinone-amine condensation. In the Niementowski approach, anthranilic acid reacts with formamide under reflux to form 4(3H)-quinazolinone scaffolds. Subsequent halogenation introduces bromo/chloro substituents [2]. For 8-bromo-2-chloro-6-methylquinazoline, a tailored strategy involves:
Table 1: Comparison of Quinazoline Synthesis Routes
Method | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Niementowski | Anthranilic acid + formamide, 240°C | 4(3H)-quinazolinone | 40-65% |
Benzoxazinone-amine | 3,1-Benzoxazin-4-one + NH₃, acetic anhydride | 2-substituted quinazolinone | 60-85% |
The benzoxazinone route offers higher regiocontrol, where cyclodehydration of N-acylanthranilic acids yields 2-substituted quinazolines. Bromination at C-8 is achieved later using bromine/FeCl₃ to preserve the methyl group at C-6 [2] [9].
Halogenation requires precise control to avoid polyhalogenation. Key methods include:
Thermodynamic control (reflux at 80°C) minimizes by-products like 2,8-dibromo analogs, while radical initiators (e.g., AIBN) improve NBS efficiency [6] [10].
Regioselectivity is governed by electronic and steric factors:
Table 2: Substituent Effects on Regioselectivity
Position | Electron Density | Preferred Reaction | Directing Group |
---|---|---|---|
C-2 | High (N-adjacent) | Nucleophilic substitution | Chloro |
C-6 | Moderate | Electrophilic alkylation | Methyl |
C-8 | Low | Electrophilic bromination | None |
Microwave-assisted synthesis enhances selectivity, reducing reaction times from hours to minutes [9].
The bromo and chloro substituents enable palladium-catalyzed cross-coupling:
Table 3: Cross-Coupling Efficiency
Reaction Type | Catalyst System | Substrate | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄ | 4-Pyridylboronic acid | 88% |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Piperazine | 82% |
Solvent optimization (toluene > DMF) suppresses homo-coupling byproducts [10].
Challenges include:
Table 4: Key Analytical Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹³C NMR | δ 141.21 (C-8), δ 19.89 (CH₃) | Methyl and bromo carbon peaks |
IR | 1610 cm⁻¹ (C=N), 751 cm⁻¹ (C-Cl) | Halogen and ring vibrations |
HRMS | 255.95232 [M+H]+ (calc. 255.95311) | Mass accuracy < 3 ppm |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2